(2S)-2-[(propan-2-yloxy)methyl]oxirane
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Overview
Description
Oxiranes, or epoxides, are three-membered cyclic ethers. They are characterized by an oxygen atom connected to two carbon atoms, forming a triangular shape . Oxiranes are highly reactive due to the ring strain caused by the three-membered ring structure .
Synthesis Analysis
Oxiranes can be synthesized through various methods. One common method is the epoxidation of alkenes, which involves the reaction of an alkene with a peracid .Molecular Structure Analysis
The molecular structure of an oxirane consists of a three-membered ring containing two carbon atoms and one oxygen atom . The bond angles in the ring are approximately 60 degrees, which is significantly less than the typical tetrahedral bond angle of 109.5 degrees. This deviation from the ideal bond angle leads to significant ring strain, making oxiranes highly reactive .Chemical Reactions Analysis
Oxiranes are known to undergo a variety of chemical reactions, most notably ring-opening reactions. These reactions can occur with a broad range of electrophiles and nucleophiles .Scientific Research Applications
Chiral Resolution and Analytical Applications
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile chiral resolution reagent for determining the enantiomeric excess (ee) of α-chiral amines. This compound reacts with a variety of α-chiral primary and secondary amines through regioselective ring-opening, allowing diastereomeric products to be easily identified and quantified by NMR and HPLC. This fluorinated compound's utility underscores its importance in analytical chemistry, particularly for analyzing scalemic mixtures of amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Synthesis of Enantiomerically Pure Compounds
Research on 2-substituted oxirane-2-carboxylic esters highlights their potential as inhibitors of carnitine palmitoyltransferase-1 (CPT-1), relevant for treating non-insulin-dependent diabetes mellitus (NIDDM). The synthesis of (R)-Etomoxir from these compounds through alkylation followed by Sharpless epoxidation demonstrates the utility of oxiranes in producing enantiomerically pure compounds for medicinal chemistry applications (Scott & Golding, 2004).
Material Science and Corrosion Inhibition
In material science, bifunctional macromolecular aromatic epoxy resins , including 4,4′-isopropylidenediphenol oxirane (ERH) and its derivatives, have been synthesized and evaluated as anticorrosive materials. These compounds demonstrated effective corrosion inhibition on carbon steel in acidic medium, highlighting their significance in developing new anticorrosive coatings. The adsorption behavior and inhibition mechanism were elucidated using a combination of experimental techniques and computational modeling, offering insights into the interactions between the epoxy resins and metal surfaces (Dagdag, Safi, Qiang, Erramli, Guo, Verma, Ebenso, Kabir, Wazzan, & El Harfi, 2020).
Biocatalysis and Organic Synthesis
The enzymatic ring-opening polymerization of oxirane derivatives for synthesizing polyether analogues of medicinal biopolymers extracted from the Boraginaceae family, such as comfrey, has shown a wide spectrum of pharmacological properties, including antimicrobial activity. This innovative approach not only presents a method for producing biopolymers with potential therapeutic applications but also illustrates the versatility of oxiranes in biocatalysis and organic synthesis (Merlani, Scheibel, Barbakadze, Gogilashvili, Amiranashvili, Geronikaki, Catania, Schillaci, Gallo, & Gitsov, 2022).
Mechanism of Action
Target of Action
Oxiranes, in general, are known to interact with various biological molecules due to their reactive nature .
Mode of Action
(2S)-2-[(propan-2-yloxy)methyl]oxirane, like other oxiranes, is likely to undergo ring-opening reactions in the presence of acids . Based on AM1 semiempirical quantum-chemical calculations, a hydroxycarbocation mechanism of the oxirane ring opening was proposed, involving initial formation of unstable cis- and trans-oxonium structures .
Biochemical Pathways
The ring-opening reactions of oxiranes can lead to the formation of various products, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of a drug, its formulation, and route of administration generally determine its pharmacokinetics .
Result of Action
The ring-opening reactions of oxiranes can lead to the formation of various products, potentially leading to diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-(propan-2-yloxymethyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLUZGJDEZBBRH-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC[C@@H]1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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